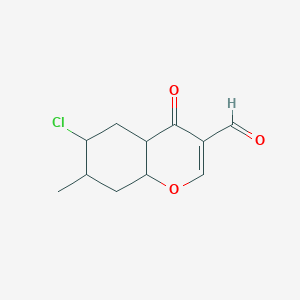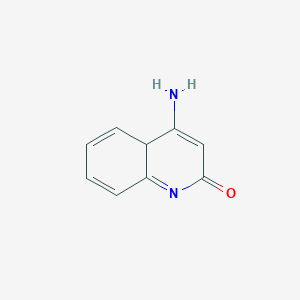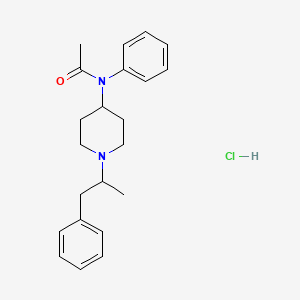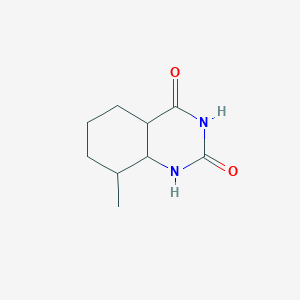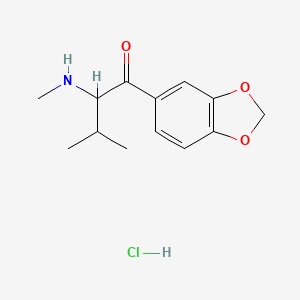
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone, monohydrochloride is a synthetic compound belonging to the class of cathinones Cathinones are a group of psychoactive substances structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, 1-(1,3-Benzodioxol-5-yl)-2-nitropropene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or a similar methylating agent.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
科学研究应用
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone has several scientific research applications:
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone involves its interaction with neurotransmitter transporters in the brain. The compound acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
相似化合物的比较
Similar Compounds
Methylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one
Butylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
Pentylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other synthetic cathinones. Its unique structure allows for different interactions with neurotransmitter transporters, leading to variations in its stimulant effects and potential therapeutic applications .
属性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-3-methyl-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-8(2)12(14-3)13(15)9-4-5-10-11(6-9)17-7-16-10;/h4-6,8,12,14H,7H2,1-3H3;1H |
InChI 键 |
XINWFDIJQZQKJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


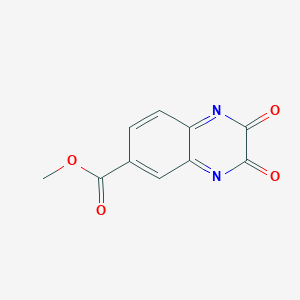
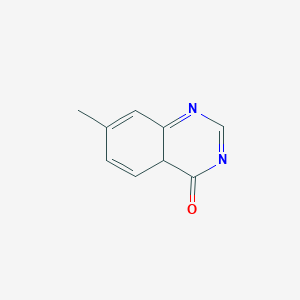
![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
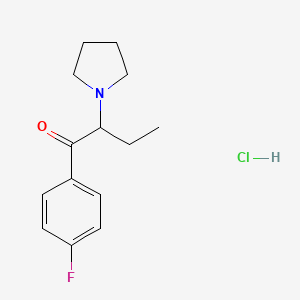
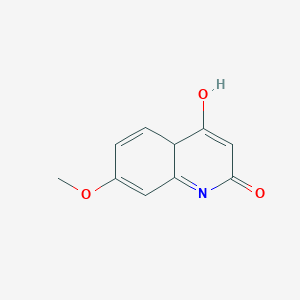
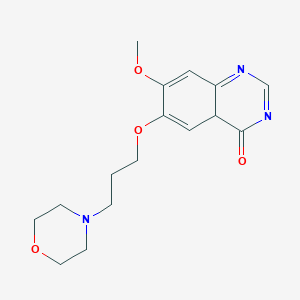
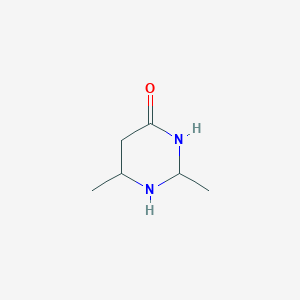
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
